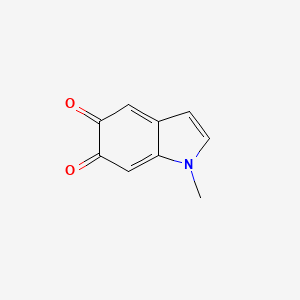

1-methyl-1H-indole-5,6-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-methylindole-5,6-dione |

InChI |

InChI=1S/C9H7NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5H,1H3 |

InChI Key |

RYECUDJBHMSWSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=O)C(=O)C=C21 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methyl 1h Indole 5,6 Dione

Historical and Contemporary Approaches to Indole (B1671886) Synthesis

The creation of the indole nucleus is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. byjus.com These methods are fundamental for creating precursors that can be subsequently modified to yield indole-diones.

Fischer Indole Synthesis in Indole-Dione Context

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and highly effective method for creating indole derivatives. byjus.comwikipedia.orgtestbook.com The reaction involves heating an arylhydrazone with a Brønsted or Lewis acid catalyst. byjus.comwikipedia.org The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The core mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

byjus.combyjus.com-Sigmatropic Rearrangement: A protonated enamine undergoes a rearrangement to form a di-imine intermediate.

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia, resulting in the formation of the aromatic indole ring. wikipedia.org

In the context of synthesizing a precursor for 1-methyl-1H-indole-5,6-dione, one would start with a appropriately substituted N-methylphenylhydrazine. For instance, reacting N-methyl-(dimethoxyphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions could theoretically yield a dimethoxy-1-methyl-indole derivative. This intermediate would then require subsequent demethylation and oxidation of the resulting dihydroxyindole to achieve the final dione (B5365651) structure.

Reimer-Tiemann and Vilsmeier-Haack Reactions for Indole Functionalization

While not direct methods for synthesizing the indole ring itself, the Reimer-Tiemann and Vilsmeier-Haack reactions are classic examples of indole functionalization, specifically for introducing formyl (-CHO) or acyl groups. These reactions are crucial for modifying a pre-existing indole nucleus.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indole. The reaction typically uses chloroform (B151607) (CHCl₃) in a basic solution to generate a dichlorocarbene (B158193) (:CCl₂) electrophile, which attacks the indole ring. youtube.comnih.gov

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgsemanticscholar.org This reagent acts as an electrophile to formylate electron-rich aromatic compounds, including indoles, with high efficiency, usually at the 3-position. semanticscholar.org

These reactions would serve as intermediate steps in a multi-step synthesis. For example, after creating a 1-methylindole (B147185) core, one of these methods could be used to introduce a functional group that could then be elaborated to build the dione functionality on the benzene (B151609) portion of the indole.

| Reaction | Reagents | Typical Product | Relevance to Indole-Dione Synthesis |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone, Acid Catalyst wikipedia.orgtestbook.com | Substituted Indole wikipedia.org | Forms the core indole ring, which can be further functionalized. |

| Reimer-Tiemann Reaction | Chloroform, Base youtube.com | Formyl-substituted Indole | Functionalizes the indole ring as an intermediate step. |

| Vilsmeier-Haack Reaction | DMF, POCl₃ wikipedia.org | 3-Formylindole semanticscholar.org | Functionalizes the indole ring as an intermediate step. |

De Novo Synthesis of the Indole-5,6-dione Core

De novo strategies aim to construct the complete indole-5,6-dione framework directly from acyclic or simpler cyclic precursors, incorporating the dione functionality during the primary ring-forming steps.

Cyclization and Annulation Strategies for Dione Formation

Modern synthetic chemistry offers advanced cyclization and annulation methods for building complex heterocyclic systems. Annulation, the formation of a new ring onto an existing one, and cyclization strategies are key. For instance, transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed cascade [5 + 1] annulation, provide pathways to construct heterocyclic rings with high atom economy, although specific applications to indole-diones are not widely documented. nih.gov Such strategies would involve designing precursors where the atoms destined for the dione moiety are already present as carbonyls or functionalities that can be readily converted to carbonyls during the ring-closing process.

Specific Routes to this compound from Precursors

The most direct and well-implicated route to indole-5,6-diones involves the oxidation of the corresponding 5,6-dihydroxyindoles. wikipedia.orgunina.it Therefore, a logical synthetic pathway to this compound is the oxidation of its immediate precursor, 1-methyl-1H-indole-5,6-diol.

Oxidation Pathways to Indole-5,6-diones

The conversion of 5,6-dihydroxyindoles to indole-5,6-diones is a critical step in the biosynthesis of eumelanin (B1172464). wikipedia.org This transformation can be achieved through both chemical and enzymatic oxidation. 5,6-dihydroxyindoles can undergo autoxidation in the presence of oxygen. unina.it

The oxidation process involves the removal of two electrons and two protons from the hydroxyl groups of the catechol moiety, resulting in the formation of the ortho-quinone structure. This process is often rapid, as indole-5,6-quinones are highly reactive intermediates. researchgate.net Chemical oxidizing agents can facilitate this conversion. For example, oxidation of the related 5,6-dihydroxy-2,3-dihydroindole has been studied using pulse radiolysis with azide (B81097) radicals, leading to the formation of a semiquinone radical that can disproportionate to yield a quinone-like product. rsc.org

A plausible synthetic sequence for this compound is outlined below:

| Step | Transformation | Example Precursor(s) | Key Reagents/Conditions | Resulting Intermediate/Product |

| 1 | N-Methylation of Indole | Indole, Sodium Amide | Methyl Iodide in Liquid Ammonia orgsyn.org | 1-Methylindole orgsyn.org |

| 2 | Introduction of Hydroxyls | 1-Methylindole | Multi-step process (e.g., nitration, reduction, diazotization, hydrolysis) | 1-Methyl-1H-indole-5,6-diol |

| 3 | Oxidation to Dione | 1-Methyl-1H-indole-5,6-diol | Oxidizing agent (e.g., O₂, peroxidase/H₂O₂) unina.it | This compound |

This pathway leverages established methods for indole modification and the known reactivity of dihydroxyindoles. The synthesis of the dihydroxy precursor is the most challenging step, often requiring a multi-step sequence to introduce the hydroxyl groups at the correct positions, followed by a final, often facile, oxidation to the target dione.

Strategies for Methylation at the N1 Position

The introduction of a methyl group at the N1 position of the indole ring is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation, ranging from traditional methods to more modern, greener alternatives.

Classic N-methylation techniques often involve the use of methylating agents like methyl iodide or dimethyl sulfate. nih.govorgsyn.org These reagents, while effective, are known for their high toxicity. nih.gov A common procedure involves the deprotonation of the indole nitrogen with a strong base, such as sodium amide or sodium hydride, followed by the addition of the methylating agent. orgsyn.org

In the pursuit of more environmentally benign methods, dimethyl carbonate (DMC) has emerged as an attractive "green" methylating agent. st-andrews.ac.uktandfonline.comresearchgate.net DMC is non-toxic and biodegradable. st-andrews.ac.uk The N-methylation of indoles using DMC can be facilitated by various catalysts. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for this reaction, leading to high yields of the N-methylated product. st-andrews.ac.ukresearchgate.net Other organocatalysts like N,N,N',N'-tetramethylethylenediamine (TMEDA) have also been successfully employed for the N-methylation of a range of NH-containing heterocycles, including indoles, using DMC. tandfonline.com

Another innovative and safe approach utilizes quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. This method offers excellent monoselectivity for N-methylation under mild basic conditions and demonstrates high functional group tolerance. nih.gov

The following table summarizes various catalytic systems and reagents used for the N-methylation of indoles.

| Methylating Agent | Catalyst/Base | Key Features | Reference |

| Methyl Iodide | Sodium Amide | Traditional, effective | orgsyn.org |

| Dimethyl Carbonate (DMC) | DABCO | Green, high yield | st-andrews.ac.ukresearchgate.net |

| Dimethyl Carbonate (DMC) | TMEDA | Green, versatile for NH-heterocycles | tandfonline.com |

| Phenyl Trimethylammonium Iodide | Mild Base | Safe, solid reagent, high monoselectivity | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on developing methods that are more environmentally friendly, safer, and more efficient.

Solvent-Free Methods and Mechanochemistry

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and reducing the environmental impact of chemical processes. openmedicinalchemistryjournal.comcdnsciencepub.com Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a particularly promising solvent-free technique. rsc.orgnih.govsemanticscholar.orgnih.gov

The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to a mechanochemical, solvent-free protocol. rsc.orgresearchgate.net This method demonstrates versatility with a broad range of substrates. rsc.org Similarly, the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been achieved with near-quantitative yields through a solvent-free mechanochemical approach, highlighting the efficiency and safety benefits of this technique. nih.govsemanticscholar.orgnih.gov These examples underscore the potential of mechanochemistry to provide sustainable synthetic routes towards indole derivatives.

Catalytic Approaches for Sustainable Synthesis

Catalysis plays a pivotal role in the development of sustainable synthetic methods. The use of catalysts can enhance reaction efficiency, reduce waste, and allow for the use of more environmentally benign reagents.

As previously discussed, the N-methylation of indoles using dimethyl carbonate is a prime example of a green catalytic process. st-andrews.ac.uktandfonline.comresearchgate.net Catalysts like DABCO and TMEDA enable the use of this non-toxic methylating agent, avoiding the hazardous reagents traditionally employed. st-andrews.ac.uktandfonline.com The development of reusable catalysts, such as sulfonic-acid-functionalized ionic liquids, further enhances the sustainability of these processes. cdnsciencepub.com These catalysts can be used for multiple reaction cycles without a significant loss of activity, making the synthesis more economical and environmentally friendly. cdnsciencepub.com

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are crucial final steps in any synthetic procedure. For this compound, a combination of chromatographic and non-chromatographic techniques is typically employed to achieve the desired purity.

Following the reaction, the crude product is often subjected to an initial workup procedure. This may involve quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer is then typically washed to remove any remaining reagents or byproducts.

Column chromatography is a widely used technique for the purification of indole derivatives. acs.orgrsc.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents such as ethyl acetate (B1210297) and hexane, with the polarity adjusted to achieve optimal separation. acs.org Thin-layer chromatography (TLC) is used to monitor the progress of the purification. acs.orgrsc.org

In some cases, crystallization can be an effective method for purification. The crude product is dissolved in a suitable solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

For volatile compounds, distillation under reduced pressure can be an effective purification method. orgsyn.org This technique separates compounds based on their boiling points.

The choice of purification technique depends on the physical and chemical properties of this compound and the impurities present in the crude reaction mixture. A combination of these methods is often necessary to obtain a highly pure product.

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 1h Indole 5,6 Dione

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Ring

The reactivity of the indole ring in 1-methyl-1H-indole-5,6-dione is significantly influenced by its substituents. The indole system is inherently π-excessive, making it prone to electrophilic substitution. bhu.ac.in However, the presence of the electron-withdrawing dione (B5365651) functionality deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. Conversely, the pyrrole (B145914) ring remains the primary site for such reactions.

The preferred position for electrophilic substitution on an indole ring is C-3, as the resulting cationic intermediate (arenium ion) is more stable due to charge delocalization involving the nitrogen atom's lone pair. bhu.ac.in If the C-3 position is occupied, substitution typically occurs at the C-2 position. bhu.ac.in In this compound, the C-3 and C-2 positions remain the most probable sites for electrophilic attack.

While the indole nucleus is generally electron-rich, the potent electron-withdrawing effect of the quinone moiety renders the benzenoid ring susceptible to nucleophilic attack. This is a departure from the typical chemistry of simple indoles. Nucleophilic addition reactions are particularly favored at the C-4 and C-7 positions, which are conjugated to the carbonyl groups (a Michael-type addition). Furthermore, under certain conditions, nucleophilic substitution on the benzenoid part of the indole ring can occur, a reaction that is uncommon for standard indole compounds but is facilitated here by the electron-deficient nature of the quinone. nii.ac.jp

| Position | Reaction Type | Reactivity Level | Rationale |

|---|---|---|---|

| N-1 | Electrophilic/Nucleophilic | Blocked | Site is substituted with a methyl group. |

| C-2 | Electrophilic Substitution | Moderate | Secondary site for electrophilic attack after C-3. bhu.ac.in |

| C-3 | Electrophilic Substitution | High | Most favorable site for electrophilic attack on the indole ring. bhu.ac.in |

| C-4 | Nucleophilic Addition | High | Activated by the adjacent C-5 carbonyl group. |

| C-7 | Nucleophilic Addition | High | Activated by the adjacent C-6 carbonyl group. |

Redox Chemistry of the Quinone Moiety

The quinone functionality dictates the redox chemistry of this compound. This part of the molecule can readily undergo both reduction and oxidation reactions, playing a crucial role in polymerization pathways analogous to those in melanin (B1238610) formation. wikipedia.orgresearchgate.net

Reduction Pathways of the Dione System

The ortho-quinone system of this compound can be reduced to the corresponding catechol, 1-methyl-5,6-dihydroxyindole. This transformation is a hallmark of quinone chemistry. wikipedia.org The reduction process is not a single step but proceeds through sequential one-electron transfers.

The first one-electron reduction yields a semiquinone radical anion. A subsequent one-electron reduction fully reduces the compound to the hydroquinone (B1673460) dianion, which is then protonated to form the stable 1-methyl-5,6-dihydroxyindole. The stability and reactivity of the semiquinone intermediate are central to the compound's role in biological and synthetic polymerization processes. The standard reduction potentials for these processes are highly pH-dependent. researchgate.net

| Parameter | Description | Estimated Value (vs. NHE) |

|---|---|---|

| E°(Q/SQ•) | One-electron reduction potential for Quinone to Semiquinone | +0.14 to +0.17 V |

| E°(SQ•/H₂Q) | One-electron reduction potential for Semiquinone to Hydroquinone | -0.10 to -0.068 V |

NHE: Normal Hydrogen Electrode

Oxidation Reactions and Polymerization Pathways

Although this compound is an oxidized species, it is a critical intermediate in the oxidative polymerization of its reduced precursor, 1-methyl-5,6-dihydroxyindole. In biological systems and biomimetic models, 5,6-dihydroxyindoles undergo rapid oxidative polymerization to form eumelanin (B1172464). unina.it this compound is a key electrophilic species in this process that reacts with nucleophilic precursors (like the reduced 5,6-dihydroxyindole (B162784) form) to build oligomeric chains. researchgate.netresearchgate.net

This polymerization involves the coupling of indole units through various linkages. Studies on the parent 5,6-dihydroxyindole have identified dimers and trimers linked through C-C bonds at positions such as 2,4' and 2,7'. researchgate.net As the oligomers grow, other bonding patterns, including 2,3'-, 4,4'-, and 7,7'-bonds, have been observed in tetramers. unina.itresearchgate.net The highly reactive quinone readily engages in addition reactions with other indole molecules, leading to the formation of a complex, heterogeneous polymer.

Reactions at the Ketone Carbonyls

The two carbonyl groups of the dione moiety are also sites of chemical reactivity, primarily through addition and condensation reactions.

Addition Reactions to the Dione Functionality

The carbonyl carbons of the dione are electrophilic and can be attacked by nucleophiles. However, in the conjugated quinone system, nucleophilic attack often occurs at the C-4 or C-7 positions via a 1,4- or 1,6-conjugate addition (Michael addition), followed by tautomerization to the hydroquinone.

Direct nucleophilic addition to the carbonyl carbon (a 1,2-addition) is also possible, analogous to the reactions of simple ketones. This would lead to the formation of a cyanohydrin with cyanide or a hemiacetal with an alcohol, for example. In practice, for ortho-quinones, such reactions are often less favorable than redox reactions or conjugate additions unless specific reagents or conditions are used to favor 1,2-addition. Indirect chemical evidence for the reactivity of the parent indole-5,6-quinone has been obtained through trapping experiments with sulfhydryl compounds. researchgate.net

Condensation Reactions

A characteristic reaction of ortho-quinones is their condensation with compounds containing adjacent nucleophilic centers, particularly 1,2-diamines. For instance, this compound is expected to react with ortho-phenylenediamine to form a complex heterocyclic system. In this reaction, the two amine groups of the diamine condense with the two carbonyl groups of the dione, eliminating two molecules of water to form a new, fused six-membered dihydropyrazine (B8608421) ring. The product is a derivative of phenazine (B1670421) fused to the indole system, a reaction that serves as a classic diagnostic test for the ortho-quinone functionality.

Functional Group Transformations and Derivatization of this compound

The chemical reactivity of this compound, a member of the aminochrome (B613825) family, is characterized by the dual nature of its indole-dione core. This framework consists of an electron-rich pyrrole-type ring fused to an electron-deficient quinone ring. This structure allows for a variety of chemical transformations, although the inherent instability and high propensity for polymerization often complicate these reactions. wikipedia.orgresearchgate.net The compound is known to be unstable in solution, where it can oxidize and polymerize to form brown or black melanin-like compounds. wikipedia.org

Regioselective Functionalization of the Indole-Dione Core

The distinct electronic properties of the two main parts of the this compound molecule govern the regioselectivity of its reactions. The pyrrole ring is susceptible to electrophilic attack, while the quinone ring is prone to nucleophilic addition.

Electrophilic Substitution: The pyrrole moiety of the indole system is electron-rich, making it a target for electrophilic substitution reactions. bhu.ac.in For the closely related compound adrenochrome (B1665551), electrophilic halogenation has been shown to occur regioselectively at the C2 position. For instance, the reaction of adrenaline with bromine in an acetate (B1210297) buffer yields 2-bromoadrenochrome, indicating that the C2 position is the most nucleophilic site in the pyrrole ring. mdma.ch Similarly, oxidation with iodic acid can produce 2-iodooxoadrenochrome. mdma.ch This reactivity highlights a key pathway for introducing functional groups specifically at the C2 position of the indole-dione core.

Nucleophilic Addition: The quinone portion of the molecule is an electrophilic Michael acceptor, making it susceptible to conjugate nucleophilic addition. The C4 and C7 positions are the most likely sites for such attacks. While specific studies on this compound are limited, the general reactivity of indole-5,6-quinones suggests that they are extremely reactive towards nucleophiles. researchgate.net This high reactivity can lead to dimerization and polymerization, often competing with simple addition reactions. researchgate.netresearchgate.net The study of related indolynes (highly reactive indole aryne intermediates) also shows that nucleophilic additions preferentially occur at the benzenoid positions of the indole core, although the reaction mechanism is different. nih.govnih.gov

The table below summarizes the expected regioselective functionalization reactions based on the reactivity of the closely related aminochrome family.

| Reaction Type | Reagent Class | Position of Attack | Product Type | Supporting Evidence |

|---|---|---|---|---|

| Electrophilic Substitution | Halogens (e.g., Br₂, Iodic Acid) | C2 | 2-Halo-1-methyl-1H-indole-5,6-dione | Observed with adrenochrome. mdma.ch |

| Nucleophilic Conjugate Addition | Nucleophiles (e.g., Thiols, Amines) | C4 or C7 | 4- or 7-substituted-1-methyl-5,6-dihydroxyindoles (after reduction) | Inferred from general quinone and indole-quinone reactivity. researchgate.net |

Rearrangement Reactions Involving the Indole-Dione Framework

The indole-dione framework, particularly the cyclohexadienone moiety, has the potential to undergo molecular rearrangements, typically under acidic conditions, to achieve greater aromatic stability.

Dienone-Phenol Rearrangement: A primary plausible rearrangement for the this compound framework is the dienone-phenol rearrangement. This is a classic acid-catalyzed reaction of cyclohexadienone structures. wikipedia.orgslideshare.net The driving force for this reaction is the formation of a highly stable aromatic phenol (B47542) system from a less stable non-aromatic dienone. ijrar.org

The proposed mechanism involves the following steps:

Protonation of one of the carbonyl oxygens (at C5 or C6) by an acid catalyst.

This is followed by a 1,2-migration of one of the groups at the adjacent sp³-hybridized carbon to the electron-deficient center.

Deprotonation of the resulting intermediate yields the stable, aromatic phenol product.

In the context of this compound, this rearrangement would lead to the formation of a substituted 1-methyl-1H-indole-5,6-diol (a catechol derivative). This transformation from a quinone to a catechol structure represents a significant gain in aromatic stabilization energy. ijrar.org The dienone-phenol rearrangement is a well-established method used in the synthesis of highly substituted phenols and has been applied in the synthesis of complex molecules like steroids. wikipedia.orgslideshare.net

Other Rearrangements: An early report from 1950 described an oxido-reduction rearrangement of 5,6-dihydroxyindole derivatives that was catalyzed by zinc ions. nih.gov However, detailed mechanistic studies on this specific transformation in the modern literature are scarce, and its applicability to this compound remains speculative.

The table below outlines the key features of the potential dienone-phenol rearrangement for the indole-dione framework.

| Rearrangement Type | Conditions | Key Intermediate | Product | Driving Force |

|---|---|---|---|---|

| Dienone-Phenol | Acid-catalyzed (e.g., H₂SO₄ in acetic acid) slideshare.net | Carbocation formed after protonation | Substituted 1-methyl-1H-indole-5,6-diol | Formation of a stable aromatic system (Aromatization). ijrar.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 1h Indole 5,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationresearchgate.netmdpi.comresearchgate.netthermofisher.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-methyl-1H-indole-5,6-dione, offering a window into the molecule's proton and carbon environments.

¹H NMR Spectroscopic Analysis and Proton Environmentsresearchgate.netmdpi.comresearchgate.netthermofisher.comspectrabase.com

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts, reported in parts per million (ppm), are influenced by the proximity of electronegative atoms and unsaturated systems. libretexts.org

The ¹H NMR spectrum of a related compound, 1-methyl-1H-indole, shows characteristic signals for the protons on the indole (B1671886) ring and the methyl group. chemicalbook.com For instance, the N-methyl group protons typically appear as a singlet. In more complex derivatives, such as 1-methyl-5-(phenylethynyl)-1H-indole-2-carboxylic acid, the aromatic protons exhibit distinct signals based on their position and coupling interactions. acs.org For example, in one study, the aromatic protons of a 1-methylindole (B147185) derivative appeared in the range of 7.13-7.66 ppm, with the N-methyl protons resonating at 4.02 ppm as a singlet. acs.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 1-Methylindole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.23 | d | 0.8 |

| H-4 | 7.66 | d | 8.0 |

| H-6 | 7.34–7.29 | m | |

| H-7 | 7.13–7.09 | m | |

| N-CH₃ | 4.02 | s |

Note: Data is based on 1-methyl-1H-indole-2-carboxylic acid and may vary for this compound. acs.org

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterizationresearchgate.netmdpi.comthermofisher.comspectrabase.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and bonding environment.

In related 1-methylindole structures, the N-methyl carbon typically appears at a distinct chemical shift. For instance, in a derivative, the N-CH₃ carbon was observed at 26.40 ppm. cumhuriyet.edu.tr The carbonyl carbons of the dione (B5365651) moiety are expected to resonate at significantly downfield shifts due to the deshielding effect of the oxygen atoms. Aromatic carbons generally appear in the range of 100-150 ppm. researchgate.netacs.org For example, in one 1-methylindole derivative, the indole carbons C4, C5, C6, and C7 were found at 114.60, 144.46, 124.42, and 111.50 ppm, respectively. cumhuriyet.edu.tr

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 1-Methylindole Derivatives

| Carbon | Chemical Shift (ppm) |

| C2 | 161.37 |

| C3 | 130.54 |

| C3a | 121.26 |

| C4 | 114.60 |

| C5 | 144.46 |

| C6 | 124.42 |

| C7 | 111.50 |

| C7a | 142.95 |

| N-CH₃ | 26.40 |

Note: Data is based on a 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivative and will differ for this compound. cumhuriyet.edu.tr

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignmentsspectrabase.comistanbul.edu.tr

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. cumhuriyet.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, including the placement of substituents and the connection of different ring systems. mdpi.comnih.gov

For example, in the structural elucidation of related indole alkaloids, HMBC correlations were key in establishing the connectivity between different fragments of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netthermofisher.comspectrabase.com

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationspectrabase.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental composition, confirming the molecular formula of the compound. For instance, a related indole derivative was analyzed by HRESIMS, which provided an exact mass measurement confirming its calculated molecular formula. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and offers valuable clues about the compound's structure. msu.edu The fragmentation of organic molecules often involves the cleavage of the weakest bonds and the formation of stable ions. thieme-connect.de In aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org For indole derivatives, characteristic fragmentation patterns can arise from the cleavage of bonds within the indole ring system and any attached functional groups. The loss of small neutral molecules, such as CO or HCN, is a common fragmentation pathway for such heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of this compound is defined by two primary features: the N-methylated pyrrole (B145914) ring and the ortho-quinone system on the fused benzene (B151609) ring. The most prominent signals in its IR spectrum would arise from the carbonyl (C=O) groups of the quinone moiety. Density-functional calculations on the parent indolequinone show strong characteristic bands for these groups in the region of 1650-1620 cm⁻¹. researchgate.net

The N-methylation of the indole ring introduces specific vibrations while eliminating others. The presence of the methyl group would give rise to characteristic saturated C-H stretching absorptions, typically observed around 2950 cm⁻¹. researchgate.net Conversely, the N-H stretching band, which would be present in the non-methylated parent compound (1H-indole-5,6-dione), would be absent. Aromatic C-H stretching vibrations from the heterocyclic and quinone rings are expected in the 3100-3000 cm⁻¹ range.

The table below summarizes the expected IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching (pyrrole and quinone rings) |

| ~2950 | Medium | Aliphatic C-H Stretching (N-CH₃ group) |

| ~1650 - 1620 | Strong | C=O Stretching (ortho-quinone carbonyl groups) |

| ~1600 - 1450 | Medium | C=C Stretching (aromatic ring framework) |

| ~1380 | Medium | C-H Bending (N-CH₃ group) |

| ~1350 - 1250 | Strong | C-N Stretching (pyrrole ring) |

This table is predictive and based on data from analogous compounds and general IR spectroscopy principles.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the Cambridge Structural Database (CSD) and broader scientific literature reveals that no crystal structure for this compound has been reported to date. The absence of crystallographic data is likely a direct consequence of the compound's high reactivity and instability, which are characteristic of the indole-5,6-quinone (B1222607) class. nih.gov These molecules are often transient intermediates in polymerization pathways, such as in the biosynthesis of eumelanin (B1172464), making them exceedingly difficult to isolate in a stable, crystalline form suitable for X-ray diffraction analysis. nih.govresearchgate.net

Recent advances have demonstrated that sterically shielding the reactive sites of the indole-5,6-quinone core can lead to stabilized derivatives, allowing for their isolation and characterization. nih.govresearchgate.net Should a crystalline sample of this compound be obtained through similar strategies, single-crystal X-ray crystallography would provide unequivocal structural data. This analysis would yield precise information regarding:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles.

Conformation: The planarity of the bicyclic ring system.

Crystal Packing: Intermolecular interactions in the solid state, such as potential π-π stacking between the electron-deficient quinone ring and the electron-rich pyrrole ring of adjacent molecules.

While experimental data is unavailable, crystallographic parameters for numerous other stable, substituted indole derivatives have been extensively reported, including for various 1-methyl-1H-indole-2,3-dione (N-methylisatin) derivatives. researchgate.netistanbul.edu.trcumhuriyet.edu.tr

Chiroptical Spectroscopy for Stereochemical Assignment (If Chiral Derivatives are Formed)

The this compound molecule itself is achiral as it possesses a plane of symmetry and contains no stereogenic centers. Therefore, it does not exhibit optical activity and will not produce a signal in chiroptical spectroscopy techniques such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

However, this class of spectroscopy would become an indispensable analytical tool if chiral derivatives of this compound were to be synthesized. Chirality could be introduced into the structure in several ways:

Introduction of a Stereocenter: Attaching a substituent that is or contains a chiral center to the indolequinone core.

Creation of Atropisomerism: Synthesizing a derivative where rotation around a single bond is restricted, leading to axially chiral atropisomers. This has been successfully demonstrated in reactions involving indole derivatives and quinone-like molecules, catalyzed by chiral acids. snnu.edu.cn

In such cases, chiroptical spectroscopy would be crucial for assigning the absolute configuration of the resulting enantiomers. The synthesis of chiral indole derivatives is a highly active area of research, and chiroptical methods are routinely used to characterize the stereochemical outcome of asymmetric reactions. acs.orgmdpi.com For any newly synthesized chiral derivative of this compound, a combined approach of experimental ECD or VCD measurements and quantum-chemical calculations would be the state-of-the-art method for the unambiguous determination of its absolute stereochemistry in solution. mdpi.comrsc.org

Computational and Theoretical Investigations of 1 Methyl 1h Indole 5,6 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wave function. researchgate.net DFT has proven to be a reliable method for calculating the geometrical and electronic properties of various organic molecules, including indole (B1671886) derivatives. researchgate.net

For 1-methyl-1H-indole-5,6-dione, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be used to determine its optimized molecular geometry. researchgate.net This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not readily available.

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -588.xxxx | Hartree |

| Dipole Moment | 4.xx | Debye |

| Polarizability | 18.xx | ų |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich indole ring system, while the LUMO is likely to be centered on the electron-deficient dione (B5365651) moiety. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not readily available.

| Parameter | Calculated Value | Units |

|---|---|---|

| HOMO Energy | -6.xx | eV |

| LUMO Energy | -2.xx | eV |

| HOMO-LUMO Gap (ΔE) | 4.xx | eV |

| Ionization Potential (I) | 6.xx | eV |

| Electron Affinity (A) | 2.xx | eV |

| Chemical Hardness (η) | 2.xx | eV |

| Chemical Softness (S) | 0.4x | eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how a molecule behaves in a given environment, such as in a solvent or interacting with other molecules. pitt.edu

An MD simulation of this compound would reveal its preferred conformations and the energy barriers between them. mdpi.com By simulating the molecule over a period of nanoseconds to microseconds, it is possible to observe how different parts of the molecule move and interact. Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the molecule's compactness, and solvent accessible surface area (SASA) to understand its interaction with the solvent. nih.gov Such simulations are crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules in a solution. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. cumhuriyet.edu.tr

For this compound, theoretical NMR chemical shifts would be calculated for its optimized geometry. The predicted shifts are then typically compared to experimental data, often showing a good correlation. Discrepancies between calculated and experimental shifts can provide further insights into the molecular structure and its environment.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not readily available. Chemical shifts are referenced to TMS.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H2 | 6.xx | C2 | 12x.x |

| H3 | 7.xx | C3 | 10x.x |

| H4 | 7.xx | C3a | 15x.x |

| H7 | 7.xx | C4 | 12x.x |

| N-CH₃ | 3.xx | C5 | 18x.x |

| C6 | 18x.x | ||

| C7 | 11x.x | ||

| C7a | 13x.x |

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify functional groups. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are typically performed using DFT, and the calculated frequencies are often scaled by a factor to correct for anharmonicity and other approximations in the computational method. nih.gov

A theoretical IR spectrum for this compound would show characteristic peaks for the C=O stretching vibrations of the dione group, C-N stretching, C-H bending, and aromatic ring vibrations. Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 4: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not readily available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 |

| C=O stretch (asymmetric) | ~1710 |

| C=O stretch (symmetric) | ~1680 |

| C=C stretch (aromatic) | 1600-1450 |

Computational Studies on Reaction Mechanisms Involving this compound

While specific computational studies focused exclusively on the reaction mechanisms of this compound are not extensively detailed in the literature, a wealth of information can be gleaned from theoretical investigations into closely related indolequinones and other heterocyclic diones. These studies establish a clear framework for understanding how computational methods can elucidate the complex reaction pathways of this compound class.

The primary tool for these investigations is Density Functional Theory (DFT), which has proven effective in predicting the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net Mechanistic studies on related compounds demonstrate that DFT calculations can map out entire potential energy surfaces for reactions, allowing for the determination of activation energies and the identification of rate-determining steps. researchgate.netresearchgate.net

For instance, in studies of cycloaddition reactions involving analogous compounds like 1-methyl-1H-pyrrole-2,5-dione, DFT has been used to calculate activation and reaction energies, which successfully explain the regioselectivity of the reaction. researchgate.net Similarly, theoretical investigations into the reactions of N-methylindolynes (isomers of N-methylindole) with furans have employed the M06-2X density functional to compute activation free energies, providing insights into reaction feasibility and selectivity. nih.gov Such approaches are directly applicable to studying the reactivity of this compound with various nucleophiles or in cycloaddition reactions.

Quantum mechanical calculations have been instrumental in understanding the tautomeric forms of oxidized indole species. Studies on the oxidation of 5,6-dihydroxyindole (B162784) (the precursor to indole-5,6-dione) dimers show that the resulting quinonoid species exist mainly as extended quinone methide tautomers, which are stabilized by intramolecular hydrogen bonds and adopt a planar conformation. unina.itunina.it These findings suggest that the N-methyl group in this compound would likely influence the stability and reactivity of its various potential tautomers.

The table below illustrates the types of data generated from DFT calculations to compare different reaction pathways for a hypothetical reaction involving a heterocyclic dione, based on methodologies reported in the literature. researchgate.netresearchgate.net

Table 1: Representative Theoretical Data for Competing Reaction Pathways

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

|---|---|---|---|

| Pathway A (e.g., [4+2] Cycloaddition) | TS-A | 25.3 | -15.8 |

| Pathway B (e.g., Michael Addition) | TS-B | 18.7 | -22.4 |

| Pathway C (Dimerization) | TS-C | 15.2 | -30.1 |

Note: Data are hypothetical and for illustrative purposes to show typical outputs of computational reaction mechanism studies.

Furthermore, computational models help in analyzing the electronic properties of the molecule to predict its reactivity. The calculation of frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors derived from them (such as chemical hardness, electronic chemical potential, and electrophilicity) are standard practice. researchgate.net These parameters are crucial for understanding the compound's behavior as an electrophile or a dienophile in various reactions.

Table 2: Key Computational Parameters and Their Significance

| Parameter | Symbol | Significance in Reaction Mechanisms |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates nucleophilic character; higher energy suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates electrophilic character; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ΔE | Relates to chemical stability and reactivity; a smaller gap often implies higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; harder molecules are less reactive. |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

This table summarizes key theoretical descriptors used to predict chemical reactivity.

Mechanistic Biological Investigations of 1 Methyl 1h Indole 5,6 Dione and Its Derivatives in Vitro Focus

Exploration of Redox Properties in Biological Mimicry

The defining feature of the indole-5,6-dione scaffold is its quinone structure, which imparts significant redox activity. Quinones are recognized as a "double-edged sword" in biological systems due to their ability to participate in complex redox reactions. mdpi.com Their biological effects are strongly tied to their redox properties, acting as both electron transfer agents and as electrophiles that can bind to biological macromolecules. mdpi.com

Role as a Model Compound in Oxidative Stress Studies

Indole-5,6-quinone (B1222607) and related compounds serve as important models for investigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov Quinones can induce oxidative stress through a process known as redox cycling. nih.govmdpi.com

In a redox cycle, a quinone (Q) is first reduced by a one- or two-electron transfer from a reducing agent, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), to form a semiquinone radical (SQ•) or a hydroquinone (B1673460) (QH2). nih.govmdpi.com The unstable hydroquinone can then be re-oxidized back to the quinone by molecular oxygen, generating ROS like the superoxide (B77818) anion (O2•−) in the process. mdpi.com This futile cycle can consume cellular reducing equivalents like NAD(P)H and continuously produce ROS, leading to cellular damage. nih.govnih.gov Because of this ability, indolequinones are valuable tools for studying the cellular response to oxidative insults and the protective mechanisms that cells employ to mitigate them.

Interaction with Biological Reducing Agents (e.g., thiols, NAD(P)H)

Indole-5,6-diones readily interact with endogenous reducing agents. The two-electron reduction of quinones is a key detoxification pathway catalyzed by enzymes like NQO1, which uses NADH or NADPH as an electron donor to convert the quinone directly into a stable hydroquinone, bypassing the reactive semiquinone intermediate. nih.gov However, this hydroquinone can still be susceptible to auto-oxidation, contributing to redox cycling. mdpi.com At toxic concentrations, certain quinones can lead to a significant depletion of the cellular NAD(H) pool. nih.gov

Thiols, particularly glutathione (B108866) (GSH), are crucial for detoxifying electrophilic quinones. researchgate.netnih.gov The thiol group of GSH can react directly with the quinone structure via a Michael addition reaction. researchgate.net This conjugation process, which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes, neutralizes the electrophilicity of the quinone and facilitates its elimination from the cell. researchgate.net For instance, dopamine (B1211576) o-quinone, a related catecholamine quinone, is known to be conjugated by GSTM2 to form 5-S-glutathionyl dopamine. researchgate.net The reaction with thiols is generally much faster than with other biological nucleophiles like amines, making glutathione the primary target for quinone conjugation. mdpi.com

Enzyme Interaction Studies and Inhibition Mechanisms (In Vitro)

While the indole (B1671886) scaffold is a common feature in many enzyme inhibitors, specific data for 1-methyl-1H-indole-5,6-dione is sparse. However, studies on related indolequinones reveal interactions with specific enzyme families.

Studies of Other Enzyme Families

The most relevant enzyme targets for indolequinones are the NAD(P)H:quinone oxidoreductases, NQO1 and NQO2. Rather than being simple substrates, certain indolequinone derivatives have been specifically designed as mechanism-based inhibitors of these enzymes. nih.govnih.govaacrjournals.org These inhibitors are reduced by the enzyme in the active site, which then generates a highly reactive electrophilic species that covalently modifies and inactivates the enzyme. nih.gov The structural features of the indolequinone, such as the position and nature of substituents, are critical for determining inhibitory potency and selectivity between NQO1 and NQO2. nih.govaacrjournals.org For example, an aminoalkylamino side chain at the 5-position was found to be a key requirement for effective mechanism-based inhibition of NQO2. nih.gov

Table 1: In Vitro Inhibition of Quinone Oxidoreductases by Indolequinone Derivatives This table presents data for indolequinone derivatives, as no direct inhibition data for this compound was available in the cited sources.

| Compound | Target Enzyme | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| 5-(aminoalkylamino)-substituted indolequinones | NQO2 | Mechanism-based | Compounds were efficient, potent inhibitors. The 5-position substitution was crucial for activity. | nih.gov |

| 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | NQO1 | Mechanism-based | A potent NADH-dependent inhibitor of recombinant human NQO1. | nih.gov |

| 5-(4-aminobutyl)amino-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione (MAC627) | NQO2 | Mechanism-based | An efficient and selective inhibitor of NQO2 (partition ratio 4.8) that did not inhibit NQO1. | aacrjournals.org |

| Indolequinones with hydroxy or phenoxy leaving groups | NQO1 | Poor Inhibitors | Poor inhibition was attributed to the attenuated elimination of the leaving group after reduction. | nih.gov |

Molecular Target Identification and Binding Characterization (In Vitro)

Specific molecular targets for this compound have not been identified in the available literature. Molecular docking studies have been performed on a wide variety of indole derivatives to predict their binding modes with various enzymes, including carbonic anhydrases, cholinesterases, and cyclooxygenases, but these studies have focused on scaffolds distinct from the 5,6-dione. nih.govebi.ac.uknih.gov

Research into the broader class of indolequinones has primarily focused on their role as substrates or mechanism-based inhibitors for redox enzymes like NQO1, where the interaction is covalent and leads to enzyme inactivation, rather than reversible binding characterized by affinity constants. nih.gov

Binding to G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, which are implicated in the regulation of key cellular processes like gene expression and telomere maintenance. nih.gov These structures have emerged as promising therapeutic targets, and small molecules that can bind and stabilize them are of significant interest. nih.gov

The planar aromatic core of the indole scaffold is a key structural motif for G4 binding ligands. nih.gov While this compound has not been specifically evaluated, studies on other indole derivatives demonstrate a strong potential for this class of compounds to interact with G4 DNA. For instance, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and shown to bind to the G-quadruplex found in the promoter region of the c-Myc oncogene. nih.gov Biophysical and NMR studies of the most promising of these indole derivatives suggested that the ligand interacts with the external G-quartets of the quadruplex, with additional contacts in the loops or grooves, in a 2:1 ligand-to-DNA stoichiometry. researchgate.net This binding mode, involving end-stacking on the terminal tetrads, is a common feature of many G4 ligands. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could adopt a similar binding mode, interacting with G4 structures via π-π stacking interactions between its aromatic dione (B5365651) ring system and the planar G-quartets.

Ligand-Protein Interaction Studies (e.g., molecular docking with biological targets)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein's active site. nih.govnih.gov This method is widely used to understand the structural basis of ligand-protein interactions and to guide the design of new inhibitors. Numerous studies have employed molecular docking to investigate the interaction of indole derivatives with various protein targets. nih.govrsc.orgresearchgate.net

A pertinent example involves the docking of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a close analogue and precursor to the indole-dione scaffold, into the active site of HIV-1 integrase. nih.gov These computational studies were performed to understand how these compounds inhibit the enzyme's catalytic activity. The results indicated that the indole core fits into the active site, with the catechol-like dihydroxy moiety being crucial for chelating magnesium ions essential for catalysis. The docking models revealed that the indole derivatives formed important hydrogen bond interactions with the side chains of key amino acid residues, such as K156 and K159. nih.gov

In another study, analogues of 5,6-dihydroxyindole (B162784) (DHI) were investigated as ligands for the nuclear receptor Nurr1. nih.gov Computational models suggested that the indole ring is stabilized within a binding pocket through cation-π interactions with residues like Arg563. nih.gov These examples highlight that the indole-5,6-dione scaffold can be effectively modeled into protein active sites, with interactions typically governed by hydrogen bonding to the ketone oxygens and π-stacking of the aromatic core.

| Compound/Analogue | Protein Target | Key Interacting Residues (Predicted) | Reference |

| 5,6-dihydroxyindole-2-carboxylic acid Amides | HIV-1 Integrase | D64, K156, K159 | nih.gov |

| 5,6-dihydroxyindole (DHI) | Nuclear Receptor Nurr1 | Arg563 (via cation-π interaction) | nih.gov |

| Indole-Thiazolidinedione Derivatives | Cyclin-Dependent Kinase 6 (CDK6) | Lys43, Gln103, Asp104 | rsc.org |

| Indole-based Thiosemicarbazones | Tyrosinase | His259, His263, Val283 | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how chemical modifications to a lead compound affect its biological activity. Through systematic changes in a molecule's structure, SAR studies help to identify the chemical groups (pharmacophores) responsible for activity and to optimize properties like potency and selectivity. acs.orgmdpi.com

Influence of Substituent Effects on Mechanistic Biological Interactions

While specific SAR studies on this compound are not available, research on related indole structures reveals clear patterns regarding substituent effects.

Substitution on the Indole Ring: Studies on halogenated analogues of 5,6-dihydroxyindole as ligands for the Nurr1 receptor demonstrated that the substitution pattern is critical for activity. nih.gov For instance, 5-substituted indoles were found to activate the receptor, whereas the corresponding 5,6-disubstituted indoles did not, suggesting that modifications at the 6-position can dramatically alter the interaction with the target protein. nih.gov Similarly, in a series of aminoguanidyl indole derivatives, the presence and position of halogen atoms on the indole ring were found to be critical for antibacterial efficacy. nih.gov

Substitution on the Nitrogen (N1 position): The N-methyl group in this compound is a key modification. N-alkylation of the indole core is a common strategy used to modulate lipophilicity and cell permeability. acs.org In the design of indole-based HIV-1 integrase inhibitors, N-alkylation was explored as a means to improve compound properties. acs.org The nature of the substituent at the N1 position can also influence binding affinity by establishing additional hydrophobic interactions within a protein's binding pocket or by altering the electronic properties of the indole ring system.

Modifications of Side Chains: For indole derivatives designed as G4-quadruplex binders, the nature of side chains attached to the indole scaffold is paramount. Research on 5-nitroindole derivatives showed that flexible elements attached to the core structure could be modulated to improve binding to the c-Myc promoter G-quadruplex. nih.gov

Design Principles for Modulating Indole-Dione Activity

Based on SAR studies of related compounds, several design principles can be established for modulating the biological activity of the indole-dione scaffold.

Maintain Aromatic Planarity for DNA Intercalation/G4 Binding: The flat, aromatic nature of the indole core is essential for interactions involving π-π stacking, such as intercalation into duplex DNA or end-stacking onto G-quadruplexes. nih.gov Any structural modifications that disrupt this planarity would likely diminish these types of interactions.

Introduce Hydrogen Bond Donors/Acceptors: The dione oxygens at positions 5 and 6 are key hydrogen bond acceptors. The design of analogues often focuses on introducing additional functional groups that can form specific hydrogen bonds with target proteins, thereby increasing binding affinity and selectivity. nih.gov

Utilize Side Chains to Target Specific Pockets: Appending side chains, often containing basic amine functionalities, is a proven strategy for enhancing affinity and selectivity. nih.gov These chains can interact with grooves in DNA or specific sub-pockets in proteins. The length, flexibility, and charge of these side chains are critical parameters to optimize for a given target. For instance, combining a basic amino acid with a more hydrophobic one in side chains can provide selective G-quadruplex recognition. nih.gov

Modulate Physicochemical Properties via N1 and Ring Substitution: Substituents on the indole nitrogen (N1) and the benzene (B151609) ring portion can be used to fine-tune physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability without drastically altering the core pharmacophore. acs.org For example, the N-methyl group increases lipophilicity compared to the parent indole-5,6-dione.

| Base Scaffold | Target | SAR Finding | Design Principle Implication | Reference |

| 5,6-dihydroxyindole | Nurr1 Receptor | 5-chloro substitution activates receptor, while 5,6-dichloro substitution does not. | Precise substituent positioning on the indole ring is critical for specific protein interactions. | nih.gov |

| Indole β-diketo acid | HIV-1 Integrase | N-alkylation of the indole was introduced to modulate lipophilicity. | N1 substitution can be used to tune drug-like properties. | acs.org |

| 5-nitroindole | c-Myc G-Quadruplex | Addition of pyrrolidine-containing side chains enhances G4 binding. | Positively charged or flexible side chains can improve affinity and selectivity for nucleic acid structures. | nih.gov |

Applications as a Chemical Biology Probe (Non-Clinical)

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target to elucidate its function or to investigate a particular biological pathway. mdpi.com While this compound itself is not established as a probe, its parent compound, indole-5,6-quinone, and related stable analogues have been used in this capacity.

Use in Investigating Biological Pathways

The indole-5,6-quinone scaffold is central to the biosynthesis of eumelanin (B1172464), the primary dark pigment in humans. However, the instability of indole-5,6-quinone has historically made it difficult to study the fundamental properties of the melanin (B1238610) biopolymer. nih.gov

Recently, researchers have developed sterically shielded ('blocked') derivatives of indole-5,6-quinone that are stable enough to be isolated and characterized. These stable analogues serve as powerful chemical probes. By studying these atomistically precise molecules, scientists can gain a "bottom-up" understanding of the emergent properties of the much larger, more complex eumelanin polymer. nih.gov For example, these probes have been used to demonstrate that the indole-5,6-quinone subunit is responsible for key hallmark properties of eumelanin, including its characteristic broad-spectrum light absorption and its redox activity. This application is a prime example of using a derivative of a reactive biological intermediate to probe the function and properties of a complex biosynthetic pathway. nih.gov

Furthermore, stable, unreactive analogues of the precursor 5,6-dihydroxyindole (DHI) have been developed as chemical probes to investigate specific protein functions. For example, 5-chloroindole, a non-cytotoxic analogue of DHI, was shown to bind directly to the nuclear receptor Nurr1. This probe was then used to study the function of Nurr1, demonstrating its role in upregulating the expression of genes involved in the synthesis and packaging of dopamine. nih.gov In this context, the stable indole analogue acts as a tool to selectively activate a specific receptor, allowing for the investigation of its downstream biological consequences. nih.gov

Development of Fluorescent or Spin-Labeled Probes

The investigation into the mechanistic biological activities of this compound and its derivatives has been limited by the availability of specific molecular probes. An extensive review of the scientific literature does not yield specific examples of fluorescent or spin-labeled probes that are directly synthesized from the this compound scaffold for the express purpose of in vitro mechanistic studies.

The development of such probes is a critical step in elucidating the interactions and transformations of a parent compound within a biological system. Fluorescent probes, through the attachment of a fluorophore, would allow for the visualization of the molecule's localization and interactions with cellular components. Similarly, spin-labeled probes, which incorporate a stable radical, would enable the use of techniques like electron paramagnetic resonance (EPR) spectroscopy to study the molecule's rotational dynamics and its immediate microenvironment.

While the synthesis of various fluorescent indole analogues has been reported, these are often developed for broader applications such as materials science or as general biological stains, rather than for specific mechanistic investigations of this compound. The inherent chemical properties of the indole-5,6-dione core, including its redox activity, present unique challenges and opportunities for probe design. For instance, a fluorescent probe's signal could potentially be modulated by the redox state of the quinone moiety, offering a built-in mechanism for sensing redox processes.

Despite the theoretical potential for creating insightful molecular tools, there is currently a notable gap in the literature regarding the design, synthesis, and application of fluorescent or spin-labeled probes based on this compound for in vitro biological investigations. Future research in this area would be invaluable for advancing our understanding of the compound's mechanism of action.

Applications of 1 Methyl 1h Indole 5,6 Dione As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The indole (B1671886) framework is a privileged scaffold found in a vast number of natural products and pharmaceutically active molecules. rsc.orgaxios-research.com As a functionalized indole derivative, 1-methyl-1H-indole-5,6-dione serves as a key starting material for a variety of heterocyclic structures. The dicarbonyl functionality at the 5- and 6-positions is particularly reactive, participating in condensation, cycloaddition, and rearrangement reactions to generate diverse heterocyclic rings.

Indole alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activities. nih.gov The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry research. The this compound core is analogous to intermediates in the biosynthesis of certain neurochemicals; it is the direct oxidation product of N-methyl-5,6-dihydroxyindole and is structurally related to adrenochrome (B1665551) (3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione), which itself is derived from the oxidation of adrenaline. wikipedia.orgnih.gov

This structural relationship makes it an attractive precursor for synthesizing analogs of indoleamines and other complex alkaloids. The ketone functionalities can be selectively targeted by nucleophiles to build side chains or annulate new rings, mimicking the structures of marine alkaloids or other complex natural products. For instance, synthetic strategies used for marine indole alkaloids, such as those involving peptide couplings with functionalized indole derivatives or Horner-Wadsworth-Emmons reactions with indole-3-carboxaldehydes, can be adapted for this compound to create novel alkaloid-like structures. ki.se The reactivity of the dione (B5365651) allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships in the development of new therapeutic agents.

The development of methods for synthesizing fused polycyclic systems is of great interest due to their presence in functional materials and complex bioactive molecules. The o-quinone moiety of this compound is an ideal dienophile for Diels-Alder reactions and a reactive partner in various condensation reactions, facilitating the construction of fused ring systems. acs.org

Researchers have demonstrated that indole derivatives, particularly those with electron-withdrawing groups, can undergo cycloaddition reactions to form complex, multi-ring structures. acs.org Following principles established for the synthesis of fused systems from isatin (B1672199) (1H-indole-2,3-dione), this compound can react with α,β-bifunctional reagents to yield a variety of fused heterocycles like pyrazino-, pyridazino-, and thiadiazino-indoles. researchgate.netresearchgate.net For example, condensation with diamines would lead to the formation of pyrazino[2,3-f]indole derivatives, creating linearly fused systems with interesting electronic properties. mdpi.com

| Reaction Type | Reactant | Fused System Product (Example) | Reference |

| Condensation | o-Phenylenediamine | Pyrazino[2,3-f]indole derivative | mdpi.com |

| Cycloaddition | Dienes | Polycyclic indole adduct | acs.org |

| Condensation | Hydrazine derivatives | Pyridazino[4,5-f]indole derivative | researchgate.net |

Role in Materials Science Research (Non-Dye, Non-Clinical)

Indole-based compounds have emerged as promising candidates for applications in materials science, particularly in the field of organic electronics, owing to their unique electronic and photophysical properties. scbt.com The ability to act as both an electron donor (the pyrrole (B145914) ring) and to incorporate electron-accepting moieties makes the indole scaffold highly tunable for specific material functions.

The structure of this compound contains both an electron-donating N-methylated indole core and a strong electron-accepting o-quinone unit. This inherent donor-acceptor (D-A) character makes it an excellent building block for advanced organic materials. It can be used to synthesize larger, linearly fused polycyclic aromatic systems, such as indolo[3,2-b]carbazoles and their analogs, which are known for their charge-transfer properties. mdpi.com Polymerization of this monomer, or its copolymerization with other aromatic systems, can lead to conjugated polymers with tailored electronic properties suitable for various applications. The dione functionality offers a site for further chemical modification, allowing for the fine-tuning of the material's solubility, morphology, and electronic energy levels.

The unique electronic properties of indole derivatives make them suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of donor-acceptor conjugated polymers is a key strategy in this field, and this compound represents a valuable acceptor unit.

Theoretical and synthetic studies have shown that polymers based on D-A monomers can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons. researchgate.net By incorporating the this compound moiety into a polymer backbone, it is possible to create materials with low bandgaps, a desirable feature for absorbing a broader range of the solar spectrum in OPV applications. The dione group can be condensed with electron-rich aromatic compounds to create new, larger conjugated systems with enhanced charge mobility for OFETs. mdpi.comresearchgate.net

| Device Type | Role of Indole-dione Unit | Desired Property | Reference |

| Organic Field-Effect Transistor (OFET) | Acceptor (A) in D-A Polymer | High Charge Carrier Mobility | mdpi.comresearchgate.net |

| Organic Photovoltaic (OPV) | Acceptor (A) in D-A Polymer | Low HOMO-LUMO Gap, Broad Absorption |

Utilization in Green Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign reaction protocols. researchgate.net Green chemistry principles, such as the use of eco-friendly solvents (like water), microwave irradiation to accelerate reactions, and solvent-free conditions, are increasingly being applied to the synthesis of heterocyclic compounds, including indoles. researchgate.net

While specific green synthesis routes for this compound are not extensively documented, the general methodologies developed for other indole derivatives are highly applicable. For instance, the oxidation of the precursor N-methyl-5,6-dihydroxyindole could be achieved using greener oxidants under mild conditions. Subsequent reactions utilizing the dione are amenable to green approaches. Condensation reactions to form fused heterocycles can often be performed under solvent-free conditions or by using natural acid catalysts, such as citrus juice, which has been demonstrated in reactions involving other indole precursors. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of various indole derivatives, a technique that could be readily adapted for reactions involving this compound as a building block. researchgate.netresearchgate.net

Challenges and Future Research Directions

Addressing Synthetic Challenges and Improving Yields

The synthesis of indole-5,6-diones, including the N-methylated variant, is often complex and can result in low yields. A significant challenge lies in the inherent reactivity and potential instability of the indolequinone core, which is susceptible to oxidation and polymerization. For instance, the synthesis of related 5-aminoindole (B14826) derivatives, potential precursors, has been shown to be challenging due to instability from air oxidation. d-nb.info

Future research should focus on developing more robust and efficient synthetic methodologies. Key areas for exploration include:

Novel Catalytic Systems: Investigating new catalysts, such as palladium-based systems used for functionalizing other indole (B1671886) rings, could lead to more selective and higher-yielding reactions. nih.gov

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters like temperature and time, potentially minimizing degradation of unstable intermediates and improving yields.

Protecting Group Strategies: The development of more effective protecting groups for the dione (B5365651) functionality or other reactive sites on the indole ring could prevent side reactions and simplify purification. For example, the synthesis of 1-methyl-1H-indol-5-amine, a potential precursor, involves a multi-step process that includes protection and deprotection steps. d-nb.info

Alternative Precursors: Exploring different starting materials and synthetic pathways, such as the reductive cyclization of nitrophthalonitriles used for other indole derivatives, may provide more efficient routes. researchgate.net

Table 1: Synthetic Methods for Related Indole Derivatives

| Method | Precursor/Reagent | Product Type | Reference |

|---|---|---|---|

| Bromination and Oxidation | Indole, N-bromosuccinimide (NBS), DMSO | Isatin (B1672199) (1H-indole-2,3-dione) | icm.edu.plresearchgate.net |

| Fischer Indole Synthesis | Phenylhydrazine and a ketone/aldehyde | Indole core | rsc.org |